[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
CAS No.: 1269393-89-6
Cat. No.: VC0110385
Molecular Formula: C11H17Cl2N3O
Molecular Weight: 278.177
* For research use only. Not for human or veterinary use.
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride - 1269393-89-6](/images/no_structure.jpg)
Specification
CAS No. | 1269393-89-6 |
---|---|
Molecular Formula | C11H17Cl2N3O |
Molecular Weight | 278.177 |
IUPAC Name | 2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
Standard InChI | InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H |
Standard InChI Key | IWSUMQNLRXKMCN-UHFFFAOYSA-N |
SMILES | CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is identified by the following key parameters:
Property | Value |
---|---|
CAS Number | 1269393-89-6 |
Molecular Formula | C₁₁H₁₅N₃O·2HCl |
Molecular Weight | 278.1782 g/mol |
IUPAC Name | 2-(5-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride |
Physical Form | Solid |
Purity (Commercial) | 95% |
Storage Temperature | Room Temperature |
The compound is characterized by the presence of three nitrogen atoms, one oxygen atom (in the methoxy group), and exists as a dihydrochloride salt . This salt form typically enhances water solubility compared to the free base form, which can be advantageous for certain research applications requiring aqueous solutions.
Structural Characteristics
The compound consists of a benzimidazole core with a methoxy group at position 5, an ethyl linker at position 2, and a methylamine group. The structure exists as a dihydrochloride salt, which typically enhances water solubility compared to the free base form. The benzimidazole core provides rigidity to the molecule, while the methoxy substituent can modify the electronic properties and potentially the biological interactions of the compound.
Chemical Identifiers
For precise identification in chemical databases and literature, the following identifiers are associated with the compound:
Identifier Type | Value |
---|---|
InChI Code | 1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H |
InChI Key | IWSUMQNLRXKMCN-UHFFFAOYSA-N |
Product Codes | HF-9669 (Combi-Blocks), CH4424845630 (Sigma-Aldrich), 4009688 (ChemBridge) |
These identifiers ensure precise referencing of the compound in scientific literature and databases, facilitating accurate communication in research contexts .
Related Benzimidazole Compounds and Their Applications
Structural Analogues
Several structural analogues of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride have been documented, including:
-
[(5-methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
-
N-ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride
-
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
These analogues differ primarily in the nature of the substituent at position 2 of the benzimidazole ring or in the specific amine functionality, which can significantly influence their physicochemical properties and biological activities.
Supplier | Product Code | Status |
---|---|---|
ChemBridge | 4009688 | Not specified |
Sigma-Aldrich | CH4424845630 | Not available for purchase |
Combi-Blocks | HF-9669 | Not specified |
This limited availability may pose challenges for researchers interested in investigating this compound, potentially necessitating custom synthesis or exploration of suitable analogues.
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